molecular formula C12H11BrN2O B1524324 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 885272-77-5

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No. B1524324
M. Wt: 279.13 g/mol
InChI Key: SIWNEELMSUHJGO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This involves the study of how the compound is made. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound such as its melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Metal-Free Synthesis of Biologically Important Compounds : A novel strategy for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This metal-free approach allows for oxidative N-N bond formation, featuring short reaction times and high yields, highlighting a method that could potentially be adapted for related compounds (Zheng et al., 2014).

Cross-Coupling Reactions : The synthesis of dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines involves the use of 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides. This process includes the use of bromophenyl derivatives in Suzuki and Sonogashira cross-coupling reactions, showcasing the versatility of bromophenyl compounds in the synthesis of heterocyclic derivatives (Ábrányi‐Balogh et al., 2013).

Pharmacological Potentials

Anticancer Activity : A study on the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones revealed that derivatives with 4-bromophenyl moieties displayed moderate antitumor potential against certain tumor cell lines. This suggests the therapeutic relevance of bromophenyl derivatives in oncology research (Rostom et al., 2011).

Antioxidant and Anticholinergic Activities : The synthesis and evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, demonstrated significant antioxidant and anticholinergic activities. These findings indicate the potential of bromophenol derivatives in addressing oxidative stress and cholinergic dysfunction (Rezai et al., 2018).

Antimicrobial Activity : A series of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives showed significant antimicrobial activity against various bacterial and fungal strains. This suggests the utility of bromophenyl-substituted compounds in developing new antimicrobial agents (Flefel et al., 2018).

Safety And Hazards

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Future Directions

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I hope this general information is helpful to you. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWNEELMSUHJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679985
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

CAS RN

885272-77-5
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 2
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 3
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 4
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 5
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 6
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

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